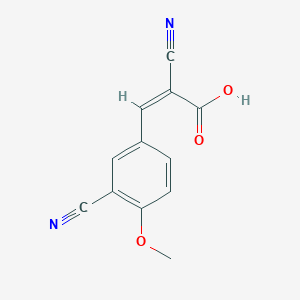![molecular formula C10H10ClN3O2 B7590204 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile](/img/structure/B7590204.png)
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile, also known as CN2097, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of acetonitriles and has a molecular formula of C10H10ClN3O2. In
Wirkmechanismus
The exact mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been shown to have a long half-life, allowing for sustained effects over time. However, one limitation of using 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is its relatively high cost compared to other compounds used in research.
Zukünftige Richtungen
There are several future directions for research involving 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile. One potential area of study is its use as a chemotherapy agent in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile and its potential applications in treating inflammatory diseases. Finally, studies are needed to determine the optimal dosage and administration methods for 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in various research settings.
In conclusion, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile is a promising compound with potential applications in various areas of scientific research. Its low toxicity profile and potential anti-inflammatory and anti-cancer properties make it a promising candidate for further study. However, more research is needed to fully understand the mechanism of action and potential applications of 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile.
Synthesemethoden
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzyl chloride with methylamine followed by the addition of acetonitrile. The resulting compound is then purified through recrystallization to obtain 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile in its pure form.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been used in various scientific research studies due to its potential as a bioactive molecule. It has been found to exhibit anti-inflammatory properties and has been studied for its potential use in treating diseases such as arthritis and asthma. Additionally, 2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile has been studied for its potential as a chemotherapy agent in cancer treatment.
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-nitrophenyl)methyl-methylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-13(5-4-12)7-8-2-3-9(14(15)16)6-10(8)11/h2-3,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEWPLRZOUVUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-nitrophenyl)methyl-methylamino]acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyridine-3-carbonitrile](/img/structure/B7590163.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl(1,3-thiazol-4-yl)methanone](/img/structure/B7590174.png)
![1-Methylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7590180.png)
![2-[Benzenesulfonyl(2-methylpropyl)amino]acetic acid](/img/structure/B7590187.png)

![N-[4-[(3-hydroxy-3-methylbutan-2-yl)amino]phenyl]propanamide](/img/structure/B7590213.png)
![2-[2-Methylpropyl-(3-methylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7590225.png)
![(3Z)-3-[(3-methylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7590227.png)
![N-(3-aminophenyl)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7590228.png)